Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

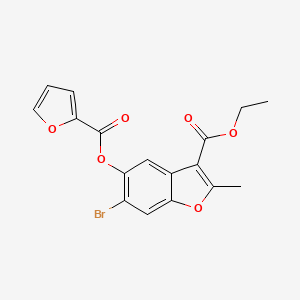

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic brominated benzofuran derivative characterized by a benzofuran core substituted with a bromine atom at position 6, a furan-2-carbonyloxy group at position 5, a methyl group at position 2, and an ethyl ester at position 3 (Figure 1). The compound’s synthesis likely involves halogenation and esterification steps, as demonstrated for structurally related benzofuran derivatives .

The furan-2-carbonyloxy substituent in this compound introduces a heteroaromatic moiety that may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name |

ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO6/c1-3-21-17(20)15-9(2)23-13-8-11(18)14(7-10(13)15)24-16(19)12-5-4-6-22-12/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVJIULWKPYMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CO3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by esterification and furan ring formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Structural Features

- Bromine Substitution : Enhances reactivity and may influence biological interactions.

- Furan Ring : Contributes to solubility and potential interactions with biological targets.

- Carboxylate Group : Implicated in various chemical reactions and biological activities.

Chemistry

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate serves as a versatile building block in synthetic organic chemistry. It is utilized for:

- Synthesis of Complex Molecules : The compound can be employed as a reagent in various organic reactions to create more complex structures.

Biology

The compound's unique structural characteristics make it an interesting candidate for biological studies:

- Biological Interactions : It is being investigated for its potential to interact with various biomolecules, which could elucidate metabolic pathways and biological processes.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with desired properties. Its synthesis can be scaled up using techniques such as continuous flow synthesis to enhance efficiency.

Research indicates that this compound possesses significant biological activity, particularly in medicinal chemistry.

Biological Mechanisms

The compound's biological activity may involve:

- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, suggesting a role in reducing oxidative stress.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit cell proliferation.

Case Studies

-

Anticancer Activity :

- Studies have demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

-

Antimicrobial Activity :

- Research has shown that compounds with similar structures possess notable antibacterial effects against pathogens like E. coli and S. aureus.

Mechanism of Action

The mechanism by which Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes. The exact mechanism can vary based on the context of its application and the specific targets involved.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzofuran derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Variations and Structural Analogues

Key structural variations among benzofuran derivatives include:

- Position and type of halogenation (e.g., bromine at C6 vs. C4).

- Ester groups (ethyl vs. methyl esters).

- Oxygen-containing substituents (e.g., furan-2-carbonyloxy, fluorophenylmethoxy, alkenyloxy).

Table 1: Structural and Physicochemical Comparison

*XLogP3 estimated using analogous data.

Impact of Substituents on Properties

Halogenation: Bromine at C6 (target compound) vs. C4 (): Position affects electronic distribution and steric interactions. Bromination at C6 is associated with retained cytotoxicity, whereas C4-brominated derivatives may exhibit reduced activity . Brominated compounds generally show lower cytotoxicity than non-halogenated precursors, likely due to decreased reactivity with cellular nucleophiles .

Ester Groups: Ethyl esters (target compound, ) vs.

Oxygen-Containing Substituents: Furan-2-carbonyloxy (target): Introduces a planar, electron-rich heterocycle that may participate in π-π stacking or hydrogen bonding. (2-Fluorophenyl)methoxy (): The fluorine atom increases electronegativity, enhancing dipole interactions and metabolic stability.

Bioactivity Trends

- Cytotoxicity : Brominated benzofurans with electron-withdrawing groups (e.g., acetyl, carbonyloxy) show moderate activity against cancer cell lines .

- Antifungal Activity : Derivatives with methoxy or ethoxy substituents (e.g., ) exhibit stronger antifungal effects compared to halogenated analogs. The target compound’s furan moiety may confer specificity toward fungal targets.

Biological Activity

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family, characterized by its unique structural features, including a bromine atom, a furan ring, and ester functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes:

- Bromine Substitution : Enhances reactivity and may influence biological interactions.

- Furan Ring : Contributes to solubility and potential interactions with biological targets.

- Carboxylate Group : Implicated in various chemical reactions and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | |

| CAS Number | 308295-29-6 |

| Physical State | Colorless oily liquid at room temperature |

| Solubility | Enhanced due to furan inclusion |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like fatty acid synthesis and oxidative stress responses.

- Receptor Binding : Its structure allows for interaction with various receptors, which can modulate signaling pathways relevant to inflammation, cancer, and other diseases.

- Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals, suggesting a potential role in reducing oxidative stress.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit broad-spectrum antimicrobial properties. This compound may share these characteristics due to its structural features. A study on related compounds demonstrated significant antibacterial effects against various pathogens, suggesting potential applications in treating infections.

Anticancer Potential

The compound's ability to inhibit key metabolic pathways makes it a candidate for anticancer research. For instance, derivatives of benzofuran have shown efficacy in cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant investigation.

Case Studies and Research Findings

-

Study on Antioxidant Properties :

- A comparative analysis of benzofuran derivatives revealed that those with halogen substitutions exhibited enhanced antioxidant activities. This could be relevant for this compound.

-

Inhibition of Fatty Acid Synthase (FASN) :

- Related compounds have been studied as inhibitors of FASN, a critical enzyme in lipid metabolism linked to cancer progression. The potential of this compound as a FASN inhibitor could provide insights into its anticancer properties.

Q & A

Q. What are the common synthetic routes for Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate?

The synthesis typically involves multi-step reactions starting from substituted benzofuran precursors. A [3,3]-sigmatropic rearrangement followed by aromatization can construct the benzofuran core . Ultrasound-assisted one-pot reactions in the presence of K₂CO₃ and PEG-400 have been effective for similar structures, improving yield and reducing reaction time . Key steps include bromination at the 6-position and esterification with furan-2-carbonyl chloride under anhydrous conditions. For example, NaH in THF is used to deprotonate hydroxyl groups, enabling acyl substitution .

Q. What crystallographic software is recommended for determining the crystal structure of this compound?

SHELXL remains the gold standard for small-molecule refinement due to its robust handling of disorder and twinning . For structure solution, SHELXS/SHELXD are widely used despite newer alternatives. Visualization is enhanced through ORTEP-III with a graphical user interface (GUI), allowing precise thermal ellipsoid analysis critical for bromine-containing structures .

Q. How is regioselectivity achieved in introducing substituents to the benzofuran core?

Regioselectivity is controlled by pre-functionalizing the benzofuran with directing groups. For example, a hydroxyl group at position 5 facilitates electrophilic substitution. Protection of reactive sites (e.g., the ester at position 3) prevents side reactions . Bromination typically occurs at the 6-position due to steric and electronic effects from adjacent substituents .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Contradictions often arise from dynamic effects like rotational isomerism or electron-withdrawing substituents (e.g., bromine) affecting chemical shifts. Employing 2D NMR techniques (e.g., COSY, HSQC) resolves signal overlaps . For IR, computational methods (DFT) help assign carbonyl vibrations influenced by adjacent bromine atoms . Cross-verification with single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What strategies optimize the regioselective introduction of the furan-2-carbonyloxy group at the 5-position?

Nucleophilic acyl substitution with furan-2-carbonyl chloride in the presence of NaH/THF at 0°C achieves >85% yield . Monitoring via TLC and quenching with aqueous NH₄Cl ensures reaction control. Pre-activation of the hydroxyl group using a phase-transfer catalyst (e.g., PEG-400) enhances reactivity in acetonitrile .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at position 6 serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its electronic effects activate the benzofuran core for palladium-catalyzed reactions. However, steric hindrance from the methyl group at position 2 may require tailored ligands (e.g., XPhos) to improve efficiency .

Safety and Handling

Q. What safety considerations are critical when handling this compound in laboratory settings?

Based on structural analogs, the compound likely requires PPE (gloves, goggles), proper ventilation, and storage away from oxidizers . Bromine and ester groups suggest potential skin/eye irritancy. Refer to SDS of similar compounds for spill management (neutralize with inert absorbent) and fire suppression (CO₂/dry chemical) protocols .

Data Analysis and Computational Modeling

Q. How can computational chemistry aid in predicting the compound’s physicochemical properties?

Density Functional Theory (DFT) calculations predict vibrational frequencies (IR), NMR chemical shifts, and electrostatic potential surfaces. For example, the furan-2-carbonyloxy group’s electron-withdrawing effect can be modeled to explain downfield shifts in ¹³C NMR . Molecular docking studies may explore interactions with biological targets, leveraging the benzofuran scaffold’s pharmacological relevance .

Structural Characterization Challenges

Q. What crystallographic challenges arise from the compound’s bromine and ester functionalities?

Bromine’s high electron density can cause absorption errors in X-ray diffraction. Data collection at low temperatures (e.g., 100 K) mitigates this. The ester group’s flexibility may lead to disorder, requiring SHELXL’s anisotropic refinement tools . ORTEP-III visualizes thermal motion, critical for interpreting torsional angles in the furan moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.